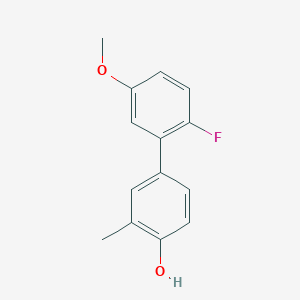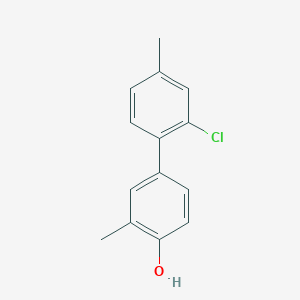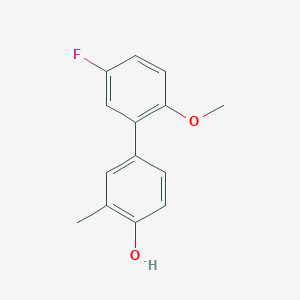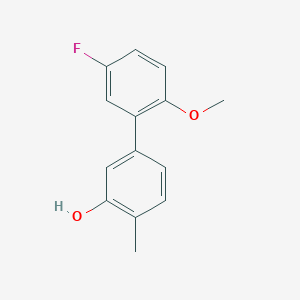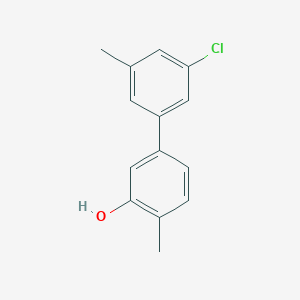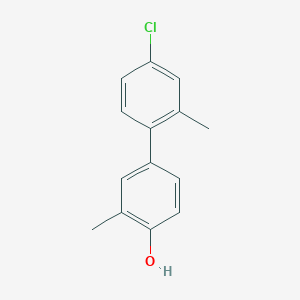
5-(4-Chloro-2-methylphenyl)-3-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-2-methylphenyl)-3-methylphenol, 95% (CMP-95) is an organic compound belonging to the class of phenols. It is a white, crystalline solid with a molecular weight of 229.6 g/mol and a melting point of 105-107°C. CMP-95 is soluble in most organic solvents and is used in a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and fragrances. This compound has been studied extensively in both academic and industrial settings, and its properties and applications are well-known.
Applications De Recherche Scientifique
5-(4-Chloro-2-methylphenyl)-3-methylphenol, 95% is used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, agrochemicals, and fragrances. It is also used in the synthesis of dyes, pigments, and other organic compounds. In addition, 5-(4-Chloro-2-methylphenyl)-3-methylphenol, 95% has been used in the synthesis of polymers, surfactants, and catalysts.
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-2-methylphenyl)-3-methylphenol, 95% is based on its ability to form hydrogen bonds with other molecules. These hydrogen bonds allow 5-(4-Chloro-2-methylphenyl)-3-methylphenol, 95% to interact with other molecules, forming complexes that can catalyze or inhibit certain chemical reactions. Additionally, 5-(4-Chloro-2-methylphenyl)-3-methylphenol, 95% can act as an electron donor or acceptor, depending on the reaction conditions.
Biochemical and Physiological Effects
5-(4-Chloro-2-methylphenyl)-3-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to reduce inflammation and oxidative stress. In addition, 5-(4-Chloro-2-methylphenyl)-3-methylphenol, 95% has been shown to have antioxidant, antimicrobial, and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Chloro-2-methylphenyl)-3-methylphenol, 95% has several advantages for use in laboratory experiments. It is relatively stable and has a low toxicity. Additionally, 5-(4-Chloro-2-methylphenyl)-3-methylphenol, 95% is soluble in most organic solvents, making it easy to work with in the laboratory. The main limitation of 5-(4-Chloro-2-methylphenyl)-3-methylphenol, 95% is its low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 5-(4-Chloro-2-methylphenyl)-3-methylphenol, 95%. One potential direction is to further explore its potential applications in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Additionally, further research could be done on its biochemical and physiological effects, such as its antioxidant, antimicrobial, and anti-inflammatory properties. Finally, further research could be done to explore its potential use as a catalyst or inhibitor in certain chemical reactions.
Méthodes De Synthèse
5-(4-Chloro-2-methylphenyl)-3-methylphenol, 95% can be synthesized by a variety of methods. The most common method is the Friedel-Crafts acylation of an aromatic compound with an acid chloride, followed by an intramolecular Friedel-Crafts alkylation. Other methods include the reaction of an aromatic compound with an alkyl halide, the reaction of an aromatic compound with a Grignard reagent, and the reaction of an aromatic compound with an organometallic compound.
Propriétés
IUPAC Name |
3-(4-chloro-2-methylphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-5-11(8-13(16)6-9)14-4-3-12(15)7-10(14)2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODMIUPOVKJLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683864 |
Source


|
| Record name | 4'-Chloro-2',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-90-2 |
Source


|
| Record name | 4'-Chloro-2',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

